7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Übersicht

Beschreibung

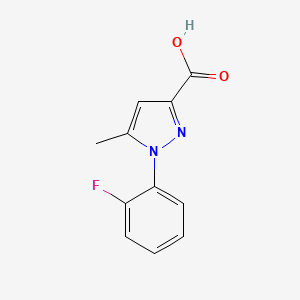

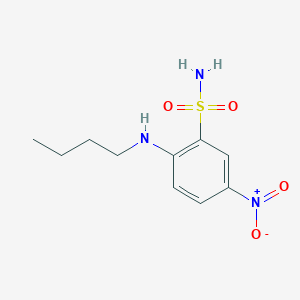

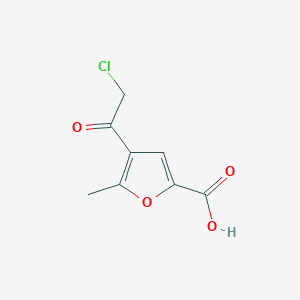

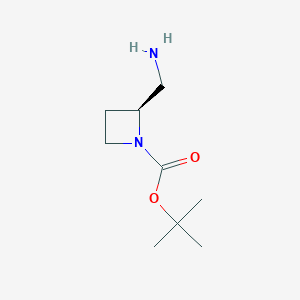

“7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a chemical compound with the empirical formula C9H10FNO . It has a molecular weight of 167.18 . The compound is solid in form .

Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .

Physical and Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 167.18 . The InChI code for the compound is 1S/C9H10FNO/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Isomorphism

(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine has been characterized for its chemical structure and comparison with its chloro analogue. This research revealed isomorphism but not strict isostructuralism, indicating slight differences in unit-cell dimensions and molecular conformations. These differences affect the direction-specific intermolecular interactions, with implications for molecular engineering and materials science (Blanco et al., 2012).

Synthesis and Application in Organic Chemistry

Another study focuses on the synthesis of seven-membered heterocycles from F-2-methyl-2-pentene and ortho-bifunctional benzenes, including a variant of the benzoxazepine structure. This synthesis pathway provides insights into creating complex organic molecules with potential applications in drug development and materials chemistry (MarutaMasamichi et al., 1979).

Supramolecular Structures

Research on tetrahydro-1,4-epoxy-1-benzazepines carrying pendent heterocyclic substituents explores their supramolecular structures, which vary from zero to two dimensions based on peripheral substituents. This study highlights the influence of minor changes on the overall molecular aggregation patterns, relevant for developing novel materials with tailored properties (Blanco et al., 2008).

Kinase Inhibitor Development

The benzoxazepine core is a critical component in several kinase inhibitors, including the mTOR inhibitor. A study on the process development and scale-up for synthesizing a benzoxazepine-containing kinase inhibitor illustrates its significance in medicinal chemistry, offering a scalable synthesis method for such compounds (Naganathan et al., 2015).

Asymmetric Synthesis

An organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has been developed, affording chiral tetrasubstituted C-F stereocenters with excellent yields and selectivities. This methodology is significant for the enantioselective synthesis of complex molecules, highlighting the role of benzoxazepines in advanced organic synthesis and drug discovery (Li et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGJLGVSYZIMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)